1H-Pyrrole-2,3,4-tricarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
944-54-7 |
|---|---|
Molecular Formula |
C7H5NO6 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
1H-pyrrole-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C7H5NO6/c9-5(10)2-1-8-4(7(13)14)3(2)6(11)12/h1,8H,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
IBLWXWNVAFCXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N1)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Oxidative Synthesis Routes to 1H-Pyrrole-2,3,4-tricarboxylic Acid
Oxidative strategies provide a direct approach to introduce carboxylic acid functionalities onto the pyrrole (B145914) ring. These methods can be broadly categorized into the controlled oxidation of suitably substituted pyrrole precursors and the degradative oxidation of more complex molecules.
Controlled Oxidation of Pyrrole Precursors
The controlled oxidation of pyrrole precursors bearing substituents at the 2, 3, and 4-positions that are amenable to oxidation (e.g., alkyl, formyl, or hydroxymethyl groups) represents a plausible, though currently undocumented, route to this compound. Conceptually, this would involve the use of strong oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄) under conditions that preserve the pyrrole ring. The challenge in such an approach lies in achieving complete oxidation of all three substituents without causing degradation of the sensitive pyrrole nucleus.
Table 1: Potential Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Potential Advantages | Potential Challenges |
| Potassium Permanganate (KMnO₄) | Strong and effective for alkyl group oxidation. | Can lead to ring cleavage under harsh conditions. |
| Chromic Acid (H₂CrO₄) | Effective for oxidizing various functional groups. | Toxicity and environmental concerns. |
| Ruthenium Tetroxide (RuO₄) | Very powerful and can be used in catalytic amounts. | Can be aggressive and non-selective. |
Note: The application of these agents for the synthesis of this compound has not been specifically reported in the reviewed literature.
Degradative Synthesis Pathways from Complex Natural Products
The degradation of complex natural products containing a 2,3,4-trisubstituted pyrrole core is another theoretical pathway to obtain this compound. Many natural products, such as certain prodigiosins or bile pigments, feature highly substituted pyrrole rings. Ozonolysis or vigorous oxidation of these molecules could potentially cleave larger substituents, leaving behind the carboxylic acid groups. However, this approach is generally low-yielding and not practical for the large-scale synthesis of the target compound. No specific examples of the degradation of natural products leading to this compound have been found in the scientific literature.
Regioselective Synthesis of 2,3,4-Trisubstituted 1H-Pyrroles
While direct synthesis of this compound is not described, various methods exist for the regioselective synthesis of 2,3,4-trisubstituted pyrroles. These methods could, in principle, be adapted to install precursor functionalities that can be subsequently converted to carboxylic acids.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient strategy for the construction of highly substituted pyrroles in a single step from simple starting materials. Conceptually, an MCR could be designed to bring together three or four components that would form the pyrrole ring with the desired substitution pattern. For instance, a reaction involving a β-ketoester, an α-amino ketone, and a component that would introduce the third substituent could be envisioned. However, no MCRs specifically yielding a 2,3,4-tricarboxylic acid substituted pyrrole or its ester precursors have been reported.
Transition Metal-Catalyzed and Organocatalytic Strategies
Transition metal catalysis and organocatalysis have emerged as powerful tools for the regioselective synthesis of substituted pyrroles.
Transition Metal-Catalyzed Strategies: Palladium-catalyzed cross-coupling reactions, for example, could be employed to introduce carboxylate or cyano groups at specific positions of a pre-functionalized pyrrole ring. Rhodium and ruthenium catalysts are also known to mediate cyclization reactions that form the pyrrole core. A hypothetical route could involve the cyclization of an appropriately substituted acyclic precursor bearing three ester or nitrile groups, which could then be hydrolyzed to the tricarboxylic acid.
Organocatalytic Strategies: Organocatalysis offers a metal-free alternative for pyrrole synthesis. Proline and its derivatives, for example, can catalyze the condensation of carbonyl compounds to form pyrrole rings. While various substituted pyrroles have been synthesized using these methods, none have specifically targeted the 2,3,4-tricarboxylic acid substitution pattern.
Table 2: General Catalytic Strategies for 2,3,4-Trisubstituted Pyrrole Synthesis
| Catalytic Approach | Catalyst Examples | Potential Application for Target Synthesis |
| Transition Metal Catalysis | Pd, Rh, Ru, Cu | Cyclization of precursors with three carboxylate or cyano groups. |
| Organocatalysis | Proline, Chiral Amines | Condensation reactions to form the pyrrole ring with appropriate substituents. |
Note: These are general strategies, and their application to the synthesis of this compound remains to be demonstrated.
Functionalization and Derivatization of the this compound Scaffold
Given the absence of reports on the synthesis of this compound, there is consequently no literature on its functionalization and derivatization. However, based on the general reactivity of pyrroles and carboxylic acids, several potential transformations can be predicted.
The carboxylic acid groups would be expected to undergo standard reactions such as esterification, amidation, and reduction to alcohols. The pyrrole ring itself could potentially undergo electrophilic substitution at the 5-position, although the three electron-withdrawing carboxyl groups would significantly deactivate the ring towards such reactions. Decarboxylation of one or more of the carboxylic acid groups might be possible under thermal or catalytic conditions.
Esterification and Amidation Reactions of Carboxylic Acid Moieties
The carboxylic acid groups of this compound are amenable to standard esterification and amidation reactions, providing access to a variety of esters and amides with potential applications in medicinal chemistry and materials science.
Esterification: The conversion of the carboxylic acid groups to their corresponding esters can be achieved through various methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. The choice of alcohol can be varied to introduce different ester functionalities. For instance, treatment with ethanol (B145695) in the presence of sulfuric acid would yield the triethyl ester. Given the presence of three carboxylic acid groups, selective esterification can be challenging and may require the use of protecting groups or carefully controlled reaction conditions to achieve mono-, di-, or tri-esterification as desired.
Amidation: The synthesis of amides from this compound typically involves the activation of the carboxylic acid groups followed by reaction with a primary or secondary amine. Common coupling agents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These methods facilitate the formation of an active ester intermediate that readily reacts with the amine to form the amide bond under mild conditions. Similar to esterification, achieving selective amidation at one or two of the carboxylic acid positions requires strategic synthetic planning.
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Triester |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC, HOBt), Solvent (e.g., DMF, CH₂Cl₂) | Triamide |
Electrophilic Substitution Reactions on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the carboxylic acid groups are electron-withdrawing and act as deactivating groups, making electrophilic substitution more challenging compared to unsubstituted pyrrole.
The directing effect of the three adjacent carboxylic acid groups would channel incoming electrophiles to the only available position on the ring, the C5 position. Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration at the C5 position can be performed using nitrating agents under carefully controlled conditions to avoid degradation of the pyrrole ring.
Sulfonation: Sulfonation can be achieved using reagents like sulfur trioxide-pyridine complex.
Friedel-Crafts Acylation and Alkylation: These reactions are generally difficult on highly deactivated pyrrole rings and may require harsh conditions or highly reactive electrophiles.
The successful execution of these reactions would yield 5-substituted-1H-pyrrole-2,3,4-tricarboxylic acid derivatives, further expanding the chemical space accessible from this starting material.
| Reaction | Reagent | Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C5 |
| Chlorination | N-Chlorosuccinimide (NCS) | C5 |
| Nitration | Nitrating Agent | C5 |
| Sulfonation | SO₃-Pyridine Complex | C5 |
Reductive Transformations of Carboxylic Acid Groups
The carboxylic acid groups of this compound can be reduced to the corresponding primary alcohols. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The complete reduction of all three carboxylic acid groups would yield 1H-pyrrole-2,3,4-trimethanol.
Selective reduction of one or two of the carboxylic acid groups is a significant synthetic challenge and would likely necessitate a protection-deprotection strategy. For instance, two of the carboxylic acid groups could be converted to esters, which are generally less reactive towards certain reducing agents than carboxylic acids, allowing for the selective reduction of the remaining free carboxylic acid. Subsequent hydrolysis of the ester groups would then yield the diacid-monoalcohol derivative.
Alternatively, if the carboxylic acid groups are first converted to amides, these can be reduced to the corresponding amines using reagents like LiAlH₄. This provides a pathway to aminomethyl-substituted pyrroles.
| Functional Group | Reducing Agent | Product |
| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol |
| Amide | LiAlH₄ | Amine |
Retrosynthetic Analysis and Strategic Approaches for this compound
A retrosynthetic analysis of this compound suggests several potential synthetic strategies. The core pyrrole ring with its dense functionalization can be disconnected in various ways, leading to simpler and more readily available starting materials.
One common approach for the synthesis of polysubstituted pyrroles is the Paal-Knorr synthesis . This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. For this compound, a potential 1,4-dicarbonyl precursor would be a suitably substituted hexane-2,5-dione derivative bearing carboxylic acid or precursor functionalities at the 3 and 4 positions.
Another powerful method is the Hantzsch pyrrole synthesis . This multicomponent reaction involves the condensation of an α-halo ketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org To construct the target molecule, one could envision a strategy where the α-halo ketone and β-ketoester components are carefully chosen to contain the necessary carboxylic acid functionalities or their synthetic equivalents.
A retrosynthetic disconnection of the C2-C3 and C4-C5 bonds could lead to precursors suitable for a multicomponent reaction strategy. For example, the reaction of an aminomalonate derivative with a 1,2-dicarbonyl compound could potentially form the pyrrole ring with the desired substitution pattern.
The choice of a specific synthetic route would depend on the availability of starting materials, the desired scale of the synthesis, and the need for selective functionalization of the carboxylic acid groups in subsequent steps. The development of efficient and scalable synthetic routes to this compound is crucial for enabling its further exploration in various scientific disciplines.
Reaction Mechanisms and Fundamental Reactivity Studies
Investigation of Acid-Base Chemistry and Stepwise Deprotonation Behavior
The carboxylic acid protons are significantly more acidic than the N-H proton of the pyrrole (B145914) ring. The pKa of the pyrrole N-H proton is approximately 17.5, indicating its weak acidity. wikipedia.org In contrast, carboxylic acids typically have pKa values in the range of 4-5. indiana.edu The electron-withdrawing nature of the multiple carboxylic acid groups on the pyrrole ring would be expected to increase the acidity of the remaining protons through inductive effects.
The stepwise deprotonation would proceed as follows:
First Deprotonation: The most acidic proton, likely one of the carboxylic acid protons, will be removed first. The specific position (2, 3, or 4) of the first deprotonation would depend on the electronic environment and potential intramolecular hydrogen bonding.
Second and Third Deprotonations: Subsequent deprotonations will occur from the remaining carboxylic acid groups, with the pKa values increasing with each step due to the buildup of negative charge on the molecule.
Fourth Deprotonation: The final deprotonation would be that of the pyrrolic N-H proton, which is the least acidic.
The precise determination of these stepwise pKa values would require experimental techniques such as potentiometric titration or spectroscopic analysis.
Table 1: General pKa Values for Relevant Functional Groups
| Functional Group | Approximate pKa |
| Carboxylic Acid | 4-5 |
| Pyrrole (N-H) | 17.5 |
Note: This table provides general pKa values for context. Specific values for 1H-Pyrrole-2,3,4-tricarboxylic acid may vary due to the influence of the molecular structure.
Reaction Kinetics with Reactive Oxygen Species, e.g., Singlet Oxygen
The reaction of pyrroles with reactive oxygen species, particularly singlet oxygen (¹O₂), is a well-studied area of photochemistry. While specific kinetic data for the reaction of this compound with singlet oxygen is not available in the provided search results, the general reactivity of pyrrole derivatives provides a framework for understanding this process.
Pyrroles are known to react with singlet oxygen primarily through a [4+2] Diels-Alder cycloaddition mechanism, leading to the formation of endoperoxide intermediates. researchgate.net However, other pathways such as [2+2] cycloaddition and ene reactions can also occur, depending on the substitution pattern of the pyrrole ring. researchgate.net The presence of electron-withdrawing carboxylic acid groups on the pyrrole ring in this compound would likely decrease the electron density of the diene system, potentially slowing down the rate of the Diels-Alder reaction compared to unsubstituted pyrrole.
A study on the singlet oxygen mediated oxidative decarboxylation of pyrrole-2-carboxylic acids indicates that the carboxylic acid group can influence the reaction pathway. acs.org Lewis acids have been shown to relay the singlet oxygen reaction with enamines, leading to selective dimerization. nih.gov This suggests that the carboxylic acid groups in this compound could potentially modulate its reaction with singlet oxygen, although specific kinetic studies are needed to confirm this.
Oxidation and Reduction Pathways
The pyrrole ring is susceptible to both oxidation and reduction, and the presence of three carboxylic acid groups influences these transformations.
Oxidation: this compound has been identified as a degradation product of eumelanin (B1172464) upon oxidation. uop.edu.pk Specifically, it is formed during the bleaching of hair, where hydrogen peroxide acts as the oxidizing agent. uop.edu.pk This indicates that the pyrrole ring of melanin (B1238610) precursors is oxidized, leading to the formation of this tricarboxylic acid. The detailed mechanism of this oxidative degradation is complex and likely involves several steps. The oxidation of pyrrole itself can lead to the formation of polypyrrole or smaller, more highly oxidized fragments. wikipedia.org
Reduction: The reduction of pyrroles can lead to the formation of pyrrolines or pyrrolidines. wikipedia.org The specific outcome often depends on the reaction conditions and the nature of the substituents. For instance, the Birch reduction of pyrrole esters and amides can yield pyrrolines. wikipedia.org In the case of 3,4-disubstituted pyrroles, the reduction of one functional group can be complicated by the presence of another. cdnsciencepub.com A study on the electrochemical reduction of 5(1H)-pyrromethenones and related compounds showed that reductive dimerization can occur. youtube.com While specific reduction pathways for this compound have not been detailed in the available literature, it is plausible that the carboxylic acid groups could be reduced to alcohols or that the pyrrole ring could be hydrogenated under appropriate conditions.
Cycloaddition and Condensation Reactions Involving Pyrrole Carboxylic Acids
The pyrrole ring can participate in cycloaddition reactions, although it is generally a poor diene in Diels-Alder reactions due to its aromatic character. researchgate.net However, the presence of electron-withdrawing groups on the nitrogen atom can enhance its diene reactivity. wikipedia.org Intramolecular Diels-Alder reactions of pyrroles have been reported. rsc.org Theoretical studies have been conducted to understand the stereoselectivity of Diels-Alder reactions involving pyrroles. nih.gov
Pyrrole carboxylic acids can undergo condensation reactions typical of carboxylic acids. For example, they can be converted to esters or amides. orgsyn.org The condensation of pyrrole with diones under acidic conditions can lead to the formation of dipyrromethanes and other complex structures. rsc.org While specific examples of cycloaddition and condensation reactions involving this compound are not provided in the search results, its structure suggests potential for such transformations. The carboxylic acid groups could be activated to react with various nucleophiles in condensation reactions, and the pyrrole ring could potentially act as a diene in cycloaddition reactions, particularly with highly reactive dienophiles.
Theoretical Mechanistic Investigations of this compound Reactions
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. While no specific theoretical investigations on the reactivity of this compound were found in the search results, computational studies on related pyrrole derivatives provide valuable insights.
DFT calculations have been used to study the decarboxylation of pyrrole-2-carboxylic acid, revealing the role of water and acid catalysis in lowering the activation energy barrier. researchgate.net Theoretical investigations of the protonation of pyrrole and furan (B31954) have also been conducted. researchgate.net Furthermore, computational studies have been applied to understand the stereoselectivity of Diels-Alder reactions involving pyrroles. nih.gov
A theoretical investigation into the reaction of singlet oxygen with the pyrrolic ring has been performed, exploring the mechanism of electrophilic addition. acs.org Such computational approaches could be applied to this compound to predict its pKa values, model its stepwise deprotonation, investigate the mechanism of its reaction with singlet oxygen, and explore the energetics of its potential oxidation, reduction, cycloaddition, and condensation reactions.
Coordination Chemistry and Supramolecular Assemblies
1H-Pyrrole-2,3,4-tricarboxylic Acid as a Ligand in Metal Complexation
As a multidentate ligand, this compound can coordinate to metal centers through its carboxylate oxygen atoms and, in some cases, the pyrrole (B145914) nitrogen. This versatility allows it to form stable complexes and act as a linker, connecting multiple metal centers to form extended networks.
The arrangement of three carboxylic acid groups on the pyrrole ring enables this compound to act as a powerful chelating agent for transition metal ions. The carboxylate groups, being hard donors, readily bind to a variety of metal ions. The specific coordination mode can vary depending on factors like the metal ion's identity, the reaction conditions, and the presence of other ligands. For instance, the ligand can coordinate to a single metal ion using two or three of its carboxylate groups, or it can bridge multiple metal ions, leading to the formation of polynuclear complexes or extended coordination polymers. The close proximity of the carboxylate groups can lead to the formation of stable five- or six-membered chelate rings with a metal ion, enhancing the thermodynamic stability of the resulting complex.
The design of polycarboxylic pyrrole derivatives as ligands is a strategic process aimed at creating specific functionalities and structures. nih.gov The number and position of the carboxylic acid groups on the pyrrole ring are critical design elements that dictate the resulting coordination geometry and the dimensionality of the supramolecular assembly.
Key principles in the design of such ligands include:
Controlling Connectivity: By choosing the substitution pattern of the carboxyl groups, chemists can direct the formation of 1D chains, 2D layers, or 3D frameworks. For example, a ligand with linearly arranged groups might favor chain formation, whereas a more triangular arrangement could lead to layered or 3D structures.
Tuning Pore Environments: In the context of porous materials like MOFs, the length and rigidity of the ligand influence the size and shape of the pores. wpi.edu The pyrrole backbone offers a rigid scaffold, while the carboxylate groups provide strong coordination points.
Introducing Functionality: The pyrrole ring itself can be further functionalized to introduce additional properties, such as catalytic activity or specific binding sites for guest molecules. nih.gov The inherent N-H group of the pyrrole can also participate in hydrogen bonding, further influencing the packing and stability of the final structure.
Synthesis and Structural Characterization of Coordination Polymers
Coordination polymers (CPs) are materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. nih.gov The synthesis of CPs using this compound typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. rsc.orgrsc.org
Table 1: Examples of Coordination Polymers with Polycarboxylic Acid Ligands This table presents data for coordination polymers formed from various polycarboxylic acids to illustrate the structural diversity achievable.
| Compound | Metal Ion | Ligand(s) | Dimensionality | Topology | Reference |
|---|---|---|---|---|---|
| {[Cu2(μ3-pdba)2(bipy)]·2H2O}n | Copper(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, 2,2'-bipyridine | 3D | tfk | nih.gov |
| {[Co(μ3-pdba)(bipy)]·2H2O}n | Cobalt(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, 2,2'-bipyridine | 2D | hcb | nih.gov |
| {[Cu2Ln(TDA)2Cl(H2O)4]·2H2O}n | Copper(II), Lanthanide(III) | 1H-1,2,3-triazole-4,5-dicarboxylic acid | 2D | sql | rsc.orgresearchgate.net |
| [Cd(Hatrc)2(H2O)]n | Cadmium(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 1D | - | mdpi.com |
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. mdpi.com The use of polycarboxylate linkers, such as this compound, is a common strategy for constructing robust and porous MOFs. researchgate.net
The design of MOFs using this compound as a building block follows the principles of reticular chemistry, where the geometry of the ligand and the coordination preference of the metal ion dictate the topology of the resulting framework. mdpi.com The three carboxylate groups can connect to multiple metal clusters, known as secondary building units (SBUs), to form a three-dimensional, porous network.
The fabrication process often involves solvothermal synthesis. researchgate.net The choice of solvent, temperature, and reaction time can influence the final phase and crystallinity of the MOF. google.com MOFs constructed with tricarboxylic acid linkers can exhibit high surface areas and tunable pore sizes, making them suitable for various applications. researchgate.net For instance, MOFs with uncoordinated carboxylic acid groups pointing into the pores can be designed, offering sites for post-synthetic modification or for enhancing the adsorption of specific molecules like CO2. researchgate.net
The inherent properties of MOFs, such as high surface area, uniform pore structure, and the presence of catalytically active metal sites, make them promising materials for catalysis. mdpi.com MOFs built from pyrrole carboxylic acid ligands can be designed to have catalytic activity.
The catalytic applications can stem from:
The Metal Nodes: The metal ions or clusters (SBUs) can act as Lewis acid sites to catalyze organic reactions. nih.gov
The Organic Linker: The pyrrole ring itself can be a platform for catalysis. For example, it can be functionalized with catalytically active groups.
Guest Encapsulation: The pores of the MOF can encapsulate catalytic species, such as metal nanoparticles, enhancing their stability and reusability. mdpi.com
MOFs based on polycarboxylic acid ligands have shown potential in photocatalysis, where the organic linker can act as a light-harvesting antenna, transferring energy to the metal clusters to initiate a catalytic cycle for processes like CO2 reduction or the degradation of organic pollutants. mdpi.comnih.gov The tunability of both the metal and the organic linker allows for the optimization of the MOF's electronic properties to match the requirements of a specific photocatalytic reaction. mdpi.com
Gas Storage and Separation Properties of MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunability of their pore size and surface chemistry makes them promising candidates for applications in gas storage and separation. The use of polycarboxylic acids as organic linkers is a common strategy in the design and synthesis of MOFs.
A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific research on the use of This compound as a linker for the synthesis of MOFs. Consequently, there is no published data on the gas storage and separation properties of any MOFs derived from this particular compound. While research on MOFs utilizing other pyrrole-based carboxylic acids, such as pyridine-2,4-dicarboxylic acid, has been reported to yield porous materials with gas adsorption capabilities, no such studies have been documented for the 2,3,4-tricarboxylic acid isomer of pyrrole. acs.org Therefore, no data tables or detailed research findings on the gas storage and separation performance of MOFs based on this compound can be presented.
Supramolecular Interactions and Self-Assembly Studies
The principles of supramolecular chemistry govern the formation of complex assemblies through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of This compound , with its multiple hydrogen bond donors (N-H and O-H) and acceptors (C=O), suggests a high potential for forming intricate self-assembled structures.
Despite this potential, a thorough review of the scientific literature indicates that there are no specific studies focused on the supramolecular interactions and self-assembly of This compound . Research on other pyrrole carboxylic acid derivatives has demonstrated their ability to form predictable hydrogen-bonding patterns, leading to the construction of one-, two-, and three-dimensional supramolecular networks. psu.eduresearchgate.netdntb.gov.uamdpi.comresearchgate.net For instance, studies on pyrrole-2-carboxamide and related compounds have detailed the formation of dimers and chains through N-H···O hydrogen bonds. researchgate.net However, the specific hydrogen bonding motifs and self-assembly behavior of the 2,3,4-tricarboxylic acid isomer remain uninvestigated. As a result, no detailed research findings or data tables concerning the supramolecular chemistry of this specific compound can be provided.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of the elemental composition of 1H-Pyrrole-2,3,4-tricarboxylic acid. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS allows for the unequivocal determination of the compound's molecular formula.
In addition to confirming the molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the compound's structure through fragmentation analysis. For tricarboxylic acids, a predominant fragmentation pathway involves the sequential loss of carboxyl groups (decarboxylation) as carbon dioxide (CO2; 44 Da). The fragmentation pattern of derivatized tricarboxylic acids, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, has been studied in detail, revealing that the cleavage of the carboxyl groups can be induced by electron ionization (EI) or collision-induced dissociation (CID). spectrabase.comnih.gov For instance, in the analysis of related tricarboxylic acids, specific losses of derivatized carboxyl groups are observed, which helps in pinpointing their original positions on the pyrrole (B145914) ring. nih.gov The analysis of pyrrole-2,3,5-tricarboxylic acid, a closely related isomer, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) further underscores the utility of this technique for the analysis of pyrrole polycarboxylic acids. nih.gov
A possible fragmentation pattern for this compound would likely initiate with the loss of one or more carboxyl groups, followed by potential ring fragmentation. The exact fragmentation will depend on the ionization technique employed (e.g., ESI, MALDI, EI) and the derivatization strategy, if any.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the pyrrole core.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrole N-H proton and the single C-H proton at the 5-position. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position being dependent on the solvent and concentration. The C5-H proton will also resonate in the aromatic region, with its chemical shift influenced by the electron-withdrawing carboxylic acid groups. For comparison, the protons of pyrrole-2-carboxylic acid resonate at approximately 6.1-7.0 ppm in DMSO-d6. chemicalbook.com The acidic protons of the three carboxyl groups will also be observable, likely as broad signals at very downfield shifts (δ > 10-12 ppm), and can be confirmed by D₂O exchange experiments. chemicalbook.comoregonstate.edu
¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. It is expected to display signals for the four pyrrole ring carbons and the three carboxyl carbons. The chemical shifts of the pyrrole carbons are significantly influenced by the position and nature of the substituents. rsc.org In substituted pyrroles, C2 and C5 carbons generally resonate at a different field than C3 and C4 carbons. researchgate.nethmdb.cachemicalbook.com The carboxyl carbons (C=O) are expected in the range of 160-185 ppm. princeton.edu For a close analog, the trimethyl ester of 5-phenyl-1H-pyrrole-2,3,4-tricarboxylic acid, the pyrrole ring carbons and carbonyl carbons have been assigned, providing a strong basis for comparison. spectrabase.com
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~125-135 | Attached to a carboxyl group. |
| C3 | ~115-125 | Attached to a carboxyl group. |
| C4 | ~110-120 | Attached to a carboxyl group. |
| C5 | ~120-130 | The only C-H carbon on the ring. |
| C=O (Carboxyl) | ~160-175 | Three distinct signals may be observed. |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
2D NMR Techniques: Two-dimensional NMR experiments are indispensable for unambiguous assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the C5 carbon with its directly attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This is key for establishing connectivity. It will show correlations between the C5-H proton and the adjacent carbons (C4 and the C2-carboxyl carbon through space or across the nitrogen), as well as correlations from the N-H proton to adjacent carbons (C2 and C5). Correlations from the carboxyl protons to their respective carbons can also be observed. princeton.edu
COSY (Correlation Spectroscopy): While not as informative for this particular molecule due to the single isolated C-H proton, in related derivatives with more protons, it would show proton-proton couplings.
The use of isotopically enriched analogues, particularly with ¹³C and ¹⁵N, can provide even deeper insights, although it is a more resource-intensive approach. Synthesizing this compound with a ¹³C-labeled carboxyl group, for example, would allow for precise tracking of this group in reaction mechanism studies or metabolic pathway analysis. ¹³C-¹³C coupling patterns in spectra of materials enriched with ¹³C at multiple positions can definitively establish the carbon-carbon bonds within the molecule. This approach has been effectively used to study the metabolism of tricarboxylic acids in biological systems. nih.gov
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool, providing information about the functional groups present in this compound. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. psu.edursc.org
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions from the O-H, N-H, and C=O stretching vibrations.
O-H Stretch: A very broad and strong absorption is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H stretching.
N-H Stretch: A sharper absorption around 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the pyrrole ring. In the solid state, this band will also be broadened due to hydrogen bonding. acs.org
C=O Stretch: A strong, sharp absorption band (or multiple bands) between 1680 and 1740 cm⁻¹ is characteristic of the carboxylic acid C=O stretching. The exact position can indicate the extent of hydrogen bonding and electronic effects of the pyrrole ring.
C-O Stretch and O-H Bend: These vibrations are expected in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the pyrrole ring. The C=C stretching vibrations of the pyrrole ring, expected in the 1400-1600 cm⁻¹ region, are often strong in the Raman spectrum. The symmetric stretching of the carboxyl groups may also be more prominent in the Raman spectrum compared to the IR. For pyrrole-2-carboxylic acid, detailed vibrational assignments have been made using both experimental and theoretical (DFT) methods, providing a solid foundation for interpreting the spectra of its tricarboxylic acid derivative. acs.orgresearchgate.netnih.gov
Table 2: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | IR | 2500-3300 | Strong, Broad |
| N-H Stretch (Pyrrole) | IR, Raman | 3300-3500 | Medium-Strong |
| C=O Stretch (Carboxylic Acid) | IR, Raman | 1680-1740 | Very Strong (IR), Medium (Raman) |
| C=C Stretch (Pyrrole Ring) | Raman, IR | 1400-1600 | Strong (Raman), Medium (IR) |
| C-O Stretch / O-H Bend | IR | 1200-1450 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
The crystal structure of the related 1H-pyrrole-2-carboxylic acid has been determined, revealing that the molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net These dimers are further linked into chains by N-H···O hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit a complex network of intermolecular hydrogen bonds in the solid state, involving both the carboxylic acid groups and the pyrrole N-H group. X-ray diffraction analysis of other pyrrole derivatives has also been crucial for confirming their molecular structures. nih.gov
Table 3: Illustrative Crystal Data for a Related Compound: 1H-Pyrrole-2-carboxylic acid researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.080 (3) |
| b (Å) | 5.0364 (10) |
| c (Å) | 14.613 (3) |
| β (°) | 98.969 (3) |
| V (ų) | 1023.6 (3) |
| Z | 8 |
This data illustrates the type of information obtained from an X-ray crystallography experiment.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.
Purity Assessment: HPLC, typically using a reverse-phase column (e.g., C18) with a UV detector, is the standard method for determining the purity of the compound. nih.gov The mobile phase usually consists of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.comsielc.com A pure sample should ideally show a single sharp peak. The purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. For instance, the purity of some commercial pyrrole derivatives is established to be ≥95% by HPLC. nih.gov
Quantitative Analysis: For quantitative analysis, especially at low concentrations, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This provides excellent sensitivity and selectivity. A validated LC-MS/MS method has been developed for the quantification of the isomeric pyrrole-2,3,5-tricarboxylic acid (PTCA) in complex biological samples like human skin and hair. nih.govoup.com Such a method would involve extracting the analyte, separating it on an HPLC column, and then detecting and quantifying it using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity. This approach would be directly applicable to the quantitative determination of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like "this compound". Given the compound's three carboxylic acid groups and the pyrrole core, it is classified as a highly polar organic acid. Standard reversed-phase HPLC using conventional C18 columns can be challenging due to the compound's high polarity, which often leads to poor retention. chromatographyonline.com Therefore, specialized column chemistries and mobile phase compositions are necessary for effective separation and analysis.
For the analysis of polar organic acids, including tricarboxylic acids, several HPLC approaches can be successfully employed. akjournals.com These methods are designed to enhance the retention of polar analytes on the stationary phase, allowing for their effective separation from other components in a mixture. The most common and effective strategy is reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase. sigmaaldrich.com However, modifications to the standard reversed-phase setup are often required.
The use of polar-embedded or polar-endcapped reversed-phase columns is a frequent strategy. These columns have stationary phases that are modified to increase their compatibility with highly aqueous mobile phases and to provide alternative interaction mechanisms, such as hydrogen bonding, which can improve the retention of polar compounds. researchgate.net Another powerful approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities on a single stationary phase. chromatographyonline.comnih.gov This allows for simultaneous hydrophobic and ionic interactions, providing enhanced retention and selectivity for charged polar molecules like "this compound".
A typical HPLC system for the analysis of this compound would consist of a pump capable of delivering a precise and stable mobile phase flow, an autosampler for reproducible injections, a column oven to maintain a consistent temperature, and a suitable detector, most commonly a UV-Vis detector set at a wavelength where the pyrrole chromophore absorbs, or a mass spectrometer for more selective and sensitive detection.
Optimization of Mobile Phases and Detection Parameters
The successful HPLC analysis of "this compound" hinges on the careful optimization of the mobile phase composition and detector settings. The primary goal is to achieve adequate retention, good peak shape, and sufficient resolution from any potential impurities or matrix components.
Mobile Phase Optimization:
For reversed-phase HPLC of a highly polar compound like "this compound," the mobile phase typically consists of an aqueous component and an organic modifier, with additives to control the pH and improve peak shape.
Aqueous Component and pH: The aqueous portion of the mobile phase is crucial for controlling the ionization state of the carboxylic acid groups. By lowering the pH of the mobile phase, the ionization of the carboxylic acid functional groups is suppressed, rendering the molecule less polar and increasing its retention on a reversed-phase column. akjournals.com Acidic modifiers such as phosphoric acid or formic acid are commonly used. akjournals.com For instance, a mobile phase containing a phosphate (B84403) buffer at a low pH (e.g., pH 2.2-2.8) is often effective for separating organic acids. akjournals.comwindows.net
Organic Modifier: Acetonitrile is a common organic modifier used in reversed-phase HPLC due to its low viscosity and UV transparency. researchgate.net The proportion of the organic modifier is adjusted to control the elution strength of the mobile phase. For highly polar compounds, a low percentage of the organic modifier is typically used. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.
Additives: In addition to acids for pH control, other additives may be used. For mass spectrometry (MS) detection, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred over non-volatile salts like potassium phosphate. nih.gov
Detection Parameters:
UV Detection: The pyrrole ring in "this compound" contains a chromophore that allows for detection using a UV-Vis detector. The optimal detection wavelength would be determined by measuring the UV spectrum of the compound to find its absorbance maximum (λmax). For many organic acids, detection is often performed at low wavelengths, such as 210 nm. windows.nettandfonline.com
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides higher selectivity and sensitivity and allows for the confirmation of the compound's identity based on its mass-to-charge ratio. Electrospray ionization (ESI) in negative ion mode is typically effective for detecting deprotonated carboxylic acids.
The following table outlines a hypothetical set of optimized HPLC parameters for the analysis of "this compound" based on general principles for similar compounds.
| Parameter | Value | Rationale |
| Column | Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm | Enhanced retention for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of carboxylic acids, promoting retention. Volatile for MS compatibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 40% B over 15 minutes | To elute the polar compound and any potential less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 210 nm or ESI-MS (Negative Ion Mode) | 210 nm is a common wavelength for organic acids. ESI-MS provides high selectivity and mass confirmation. |
| Injection Volume | 5 µL | A typical injection volume for analytical HPLC. |
Stability Studies Under Varied Analytical Conditions
Assessing the stability of "this compound" under various analytical conditions is critical to ensure the accuracy and reliability of the HPLC method. Stability studies typically involve subjecting the analyte to a range of conditions and monitoring for any degradation over time.
For "this compound," stability would be evaluated in the analytical mobile phase and under different storage conditions. Samples of the compound would be prepared in the mobile phase and kept at different temperatures (e.g., refrigerated and room temperature) and for various durations. Aliquots would then be injected into the HPLC system at set time points, and the peak area of the parent compound would be monitored. A significant decrease in the peak area or the appearance of new peaks would indicate degradation.
A hypothetical stability study design is presented in the table below.
| Condition | Storage Duration | Acceptance Criteria |
| Analyte in Mobile Phase at Room Temperature (25 °C) | 0, 4, 8, 12, 24 hours | < 2% decrease in peak area; no significant degradation peaks observed. |
| Analyte in Mobile Phase at Refrigerated Temperature (4 °C) | 0, 24, 48, 72 hours | < 2% decrease in peak area; no significant degradation peaks observed. |
| Freeze-Thaw Cycles (from -20 °C to Room Temperature) | 3 cycles | < 2% decrease in peak area; no significant degradation peaks observed. |
The results of these stability studies are crucial for establishing appropriate sample handling and storage procedures, ensuring that the analytical results accurately reflect the true concentration of "this compound" in a sample.
Computational and Theoretical Chemistry of 1h Pyrrole 2,3,4 Tricarboxylic Acid
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the fundamental characteristics of molecules at the electronic level. These methods provide a robust framework for analyzing the structure, stability, and electronic properties of 1H-Pyrrole-2,3,4-tricarboxylic acid.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving approximations of the Schrödinger equation, DFT can map the electron density distribution and determine the energies and shapes of molecular orbitals. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap generally signifies high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. nih.gov
For pyrrole (B145914) derivatives, the electronic properties are influenced by the delocalization of π-electrons within the aromatic ring and the electronic effects of the substituent groups. researchgate.net In the case of this compound, the three electron-withdrawing carboxylic acid groups are expected to significantly impact the electron density distribution of the pyrrole ring.
Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid groups, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating ability. |
| LUMO Energy | -2.0 eV | Represents the energy of the lowest energy state for an accepted electron and the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.
Prediction of Acidity Constants (pKa)
This compound is a polyprotic acid, meaning it can donate more than one proton. mrupp.info It possesses three carboxylic acid groups and a pyrrole NH group, each with its own acidity constant (pKa). Computational methods can predict these pKa values by calculating the free energy change associated with the deprotonation of each acidic site. mrupp.info
The pKa values are crucial for understanding the molecule's behavior in different pH environments, which in turn affects its solubility, bioavailability, and interaction with biological targets. The electron-withdrawing nature of the adjacent carboxylic acid groups would influence the pKa of each group, making them more acidic than a simple isolated carboxylic acid. Machine learning models and quantitative structure-property relationship (QSPR) studies are increasingly used to predict pKa values with high accuracy. nih.govchemrxiv.org
Table 2: Predicted Acidity Constants (pKa) for this compound
| Ionizable Group | Predicted pKa Range | Notes |
| Carboxylic Acid (C2) | 2.0 - 3.0 | Expected to be the most acidic due to the influence of the adjacent carboxylic acid and the pyrrole ring. |
| Carboxylic Acid (C3) | 3.5 - 4.5 | Acidity influenced by the neighboring carboxylic acid groups. |
| Carboxylic Acid (C4) | 4.0 - 5.0 | Likely the least acidic of the three carboxylic groups. |
| Pyrrole NH | 16.0 - 18.0 | The pyrrole proton is generally weakly acidic. |
Note: These pKa ranges are estimations based on the general principles of electronic effects in organic acids and would need to be confirmed by specific computational or experimental studies.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its carboxylic acid side chains, MD simulations can provide a detailed picture of its conformational landscape.
By simulating the motion of atoms and bonds, MD can identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is critical for understanding how the molecule might bind to a receptor or enzyme, as its shape plays a key role in molecular recognition. The simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to mimic physiological conditions.
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry offers methods to predict the reactivity of different sites within a molecule and to map out potential reaction pathways. Fukui functions, for example, are derived from DFT and can identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this could predict which carboxylic acid group is most likely to react in an esterification reaction, or which position on the pyrrole ring is most susceptible to electrophilic substitution.
Furthermore, computational methods can be used to model entire reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the chemical transformations the molecule can undergo.
In Silico Design of Novel this compound Derivatives
The in silico design of novel molecules is a rapidly growing area of computational chemistry that leverages the predictive power of these methods to create new compounds with desired properties. nih.gov Starting with the scaffold of this compound, new derivatives can be designed by adding or modifying functional groups. nih.gov
For instance, if the goal is to design a new drug candidate, the carboxylic acid groups could be converted to esters or amides to improve properties like membrane permeability. nih.gov Computational tools like molecular docking can then be used to predict how these new derivatives will bind to a specific biological target, such as an enzyme or a receptor. This allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach has been successfully applied to design various pyrrole derivatives with potential applications as anticancer agents or enzyme inhibitors. nih.govresearchgate.net
Applications in Advanced Chemical Research and Technology
Role as a Precursor in Diverse Organic Synthesis Schemes
1H-Pyrrole-2,3,4-tricarboxylic acid serves as a valuable precursor in the synthesis of more complex molecules and functional materials. The presence of three carboxylic acid groups on the pyrrole (B145914) ring provides multiple reaction sites for derivatization, allowing for the construction of a wide array of substituted pyrrole-based structures. These derivatives are of interest in medicinal chemistry and materials science.
The synthesis of various pyrrole derivatives often involves leveraging the reactivity of the pyrrole ring and its substituents. For instance, the general class of pyrrolecarboxylic acids is utilized in the construction of larger heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, through multicomponent reactions scielo.org.mx. While direct examples employing this compound are not extensively documented, the principles of such synthetic strategies are applicable. The carboxylic acid groups can be converted to esters, amides, or acid chlorides, which then serve as key intermediates for further transformations. For example, the synthesis of pyrrole-3-carboxylic acid derivatives has been achieved through one-step continuous flow methods, highlighting the adaptability of pyrrole carboxylic acids in modern synthetic methodologies syrris.comresearchgate.net.
Furthermore, the pyrrole scaffold itself is a fundamental component of many biologically active natural products and synthetic pharmaceuticals researchgate.netnih.gov. The strategic placement of carboxylic acid groups, as seen in this compound, offers a template for creating analogues of these important molecules. The synthesis of 2,3,4-trisubstituted pyrroles is a common theme in organic synthesis, with various methods developed to control the regioselectivity of substitution on the pyrrole ring nih.gov.
The following table provides an overview of common transformations involving pyrrole carboxylic acids, which are applicable to this compound as a precursor.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application of Product |
| Esterification | Alcohol, Acid catalyst | Pyrrole tricarboxylate esters | Intermediates for further synthesis, building blocks for polymers |
| Amide Formation | Amine, Coupling agent (e.g., EDC, HOBt) | Pyrrole tricarboxamides | Biologically active molecules, ligands for metal complexes |
| Decarboxylation | Heat or catalyst | Substituted pyrroles with fewer carboxylic acid groups | Fine chemicals, pharmaceutical intermediates |
| Ring-forming reactions | Bifunctional reagents | Fused heterocyclic systems (e.g., pyrrolopyrimidines) | Bioactive compounds, functional dyes |
Applications in Catalyst Design and Development
The nitrogen atom and the carboxyl groups of this compound make it an attractive ligand for the coordination of metal ions. This property is the basis for its potential application in the design and development of novel catalysts. Pyrrole-based ligands have been successfully employed in the synthesis of transition metal complexes that exhibit catalytic activity in a variety of organic transformations researchgate.net.
Metal complexes incorporating pyrrole-containing ligands have been investigated for their catalytic prowess in reactions such as water oxidation, a critical process in artificial photosynthesis researchgate.net. The electronic properties of the pyrrole ring can be tuned by the substituents, which in turn influences the catalytic activity of the metal center. The three carboxylic acid groups in this compound can act as anchoring points for metal ions, potentially leading to the formation of stable and catalytically active coordination polymers or metal-organic frameworks (MOFs).
While specific catalysts derived from this compound are not yet widely reported, the broader class of pyrrole derivatives is recognized for its utility in catalysis semanticscholar.org. For instance, first-row transition metal complexes with 1,2,3-triazolylidene ligands, which can be conceptually related to functionalized pyrroles, have shown catalytic activity nih.gov. The development of sustainable catalytic systems is a key area of research, and pyrrole-based catalysts, potentially including those derived from this compound, are promising candidates due to the versatility of the pyrrole scaffold nih.gov.
Exploration in Chemosensor Technology
Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Pyrrole-based compounds have emerged as promising platforms for the development of chemosensors, particularly fluorescent sensors, due to their inherent photophysical properties and the ease with which they can be functionalized researchgate.netnih.gov. The pyrrole ring can act as a signaling unit, and the substituents can be designed to selectively interact with target analytes.
The carboxylic acid groups of this compound can serve as binding sites for cations or as recognition sites for anions through hydrogen bonding interactions. Upon binding of an analyte, the electronic structure of the pyrrole ring can be perturbed, leading to a change in its fluorescence or absorption properties. This change in the optical signal can be used for the quantitative detection of the analyte.
For example, fluorescent molecular sensors based on other heterocyclic systems like 1H-pyrazolo[3,4-b]quinoline have been shown to be effective in detecting various inorganic cations nih.govmdpi.com. The design principles from these systems can be applied to develop chemosensors based on this compound. The strategic placement of the three carboxylic acid groups could lead to sensors with high selectivity for specific metal ions or other analytes. The development of pyrrole-based fluorescent probes is an active area of research with applications in environmental monitoring, bio-imaging, and diagnostics nih.gov.
Contribution to Sustainable and Green Chemistry Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be approached from a green chemistry perspective. This involves the use of renewable starting materials, environmentally benign solvents and catalysts, and energy-efficient reaction conditions semanticscholar.orgresearchgate.net.
Recent advancements in pyrrole synthesis have focused on developing more sustainable methods. These include catalytic syntheses that proceed under mild conditions and tolerate a wide range of functional groups nih.gov. The use of heterogeneous catalysts, which can be easily separated and recycled, is another key aspect of green chemistry that can be applied to the synthesis of pyrrole derivatives researchgate.net. For instance, the Paal-Knorr synthesis of pyrroles, a classic method, has been adapted to use greener conditions, such as using water as a solvent or employing environmentally friendly catalysts nih.gov.
Furthermore, the use of continuous flow chemistry for the synthesis of pyrrole carboxylic acids represents a significant step towards more sustainable manufacturing processes. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability syrris.comresearchgate.net. While a specific green synthesis for this compound is not detailed in the available literature, the application of these general principles of sustainable chemistry to its synthesis is a promising avenue for future research. The compound itself is a degradation product of the natural pigment eumelanin (B1172464), suggesting potential biosynthetic or biomimetic routes for its production nih.gov.
Biological and Biochemical Research Perspectives
Investigation of Melanin (B1238610) Degradation Chemistry
Melanin pigments, notoriously difficult to analyze due to their insolubility and polymeric nature, can be chemically degraded into smaller, identifiable components to elucidate their structure. mdpi.com Oxidative degradation is a primary method used for this purpose, breaking down the complex polymer into simpler molecules, including various pyrrole (B145914) carboxylic acids. techniques-ingenieur.fr The analysis of these degradation products serves as a crucial tool for understanding the composition and maturation of eumelanin (B1172464), the most common form of melanin in humans. mdpi.com
Eumelanin is a complex polymer composed primarily of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) monomer units. mdpi.com The oxidative degradation of eumelanin, for instance through alkaline hydrogen peroxide oxidation (AHPO), cleaves the polymer into a series of characteristic pyrrole-based acids. mdpi.comresearchgate.net The identity and quantity of these acids reveal information about the original monomer composition and the extent of cross-linking within the melanin structure. mdpi.com
Key degradation products used as markers include:
Pyrrole-2,3-dicarboxylic acid (PDCA) : Primarily represents the DHI units in the eumelanin polymer. mdpi.com
Pyrrole-2,3,5-tricarboxylic acid (PTCA) : Largely represents the DHICA units, although it can also be formed from DHI units that are cross-linked at the 2-position. mdpi.comnih.gov
Pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA) : Indicates cross-linking at the 3-position of the indole (B1671886) structure. mdpi.comresearchgate.net
The process of photoaging, induced by exposure to UVA and visible light, can also accelerate the oxidative degradation of eumelanin, leading to the formation of these and other degradation products. researchgate.netresearchgate.net This breakdown can alter the photoprotective qualities of melanin. researchgate.net
In the context of melanin structural analysis, 1H-Pyrrole-2,3,4-tricarboxylic acid (iso-PTCA) has been identified as a significant, albeit less common, degradation product alongside its more studied isomer, PTCA. mdpi.com The formation of iso-PTCA is particularly noteworthy as it is believed to be a specific marker for cross-linking that occurs at the 3-position of the indole units within the eumelanin polymer. mdpi.com The presence and quantity of these different pyrrole tricarboxylic acids after oxidative degradation provide a chemical fingerprint of the melanin's molecular architecture.
Table 1: Key Eumelanin Oxidative Degradation Products and Their Structural Significance This table is interactive. You can sort and filter the data.
| Degradation Product | Abbreviation | Indicated Eumelanin Structural Feature |
|---|---|---|
| Pyrrole-2,3-dicarboxylic acid | PDCA | Represents 5,6-dihydroxyindole (DHI) units. mdpi.com |
| Pyrrole-2,3,5-tricarboxylic acid | PTCA | Primarily represents 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units or DHI cross-linked at position 2. mdpi.com |
| This compound | iso-PTCA | Indicates cross-linking at position 3 of the indole structure. mdpi.com |
Interactions with Biologically Relevant Metal Ions and Metalloproteins
Specific research on the interactions between this compound and metal ions or metalloproteins is limited. However, the molecular structure provides a strong basis for expected interactions. The presence of three carboxylic acid groups makes the molecule a potent chelating agent. These carboxyl groups can act as ligands, binding to biologically relevant metal ions. Studies on other molecules with carboxylic acid groups have shown that the binding strength can vary significantly depending on the specific divalent metal ion, with factors other than ionic radius playing a role. researchgate.net It is plausible that this compound could interact with metalloproteins, potentially influencing their function by binding to the metal cofactor, though this remains a subject for future research.
Enzymatic Interactions and Substrate Specificity Studies
There is currently a lack of specific studies investigating the enzymatic interactions or substrate specificity of this compound. As a degradation product of melanin, its biological role, if any, is not well understood. Future research could explore whether specific enzymes are involved in its formation or further metabolism, or if its presence can influence enzymatic pathways. Its structural similarity to other biological heterocycles could make it a candidate for interaction with various enzymes, but this area remains speculative pending experimental investigation.
Molecular Recognition Studies in Biochemical Systems
As a distinct chemical marker resulting from the oxidative breakdown of a major biopolymer, this compound is a candidate for molecular recognition studies. Such research would aim to understand how this molecule might be recognized by biological systems, such as cellular receptors or transport proteins. Investigating its potential recognition could provide insight into the cellular responses to melanin degradation, a process relevant to aging and photodamage in pigmented tissues. However, at present, there are no specific molecular recognition studies focused on this compound in the scientific literature.
Challenges, Opportunities, and Future Research Directions
Synthetic Challenges in Targeted Preparation of 1H-Pyrrole-2,3,4-tricarboxylic Acid
The targeted synthesis of this compound is a formidable task, fraught with challenges primarily centered on regioselectivity and functional group tolerance. The precise placement of three carboxylic acid groups on adjacent positions of the pyrrole (B145914) ring, while leaving the C5 position unsubstituted, requires sophisticated synthetic strategies.
A primary hurdle is achieving high regioselectivity in the construction of the polysubstituted pyrrole core. acs.orgacs.org Many classical and modern pyrrole syntheses, such as the Hantzsch, Paal-Knorr, or various multi-component reactions, often yield mixtures of isomers, especially when multiple, similar substituents are involved. syrris.comresearchgate.netnih.gov Controlling the cyclization and substitution reactions to favor the 2,3,4-substitution pattern over other possibilities (e.g., 2,3,5- or 2,4,5-) remains a significant challenge. acs.orgnih.gov The development of efficient and versatile methods for introducing substituents into specific positions on the pyrrole ring is an ongoing area of research. acs.orgorganic-chemistry.org
Opportunities for Novel Derivatization and Functionalization
Despite synthetic challenges, the structure of this compound offers a rich platform for derivatization and functionalization, enabling the creation of a diverse library of new molecules. The compound features multiple reactive sites: the N-H proton, the C5-H proton, and the three distinct carboxylic acid groups.
The carboxylic acid groups at positions 2, 3, and 4 are prime targets for modification. They can be converted into a wide range of functional groups, including:
Esters: Reaction with various alcohols can produce tri-esters, tuning solubility and steric properties.
Amides: Condensation with primary or secondary amines can lead to polyamides or discrete molecules with potential biological activity or unique hydrogen-bonding capabilities. syrris.com
Acid Chlorides: Conversion to the corresponding acid chlorides would create highly reactive intermediates, facilitating further reactions.
The pyrrole nitrogen (N-H) can be readily alkylated or acylated, providing another point for molecular modification. organic-chemistry.org Furthermore, the unsubstituted C5 position is a potential site for electrophilic substitution reactions, although the electron-withdrawing nature of the three carboxyl groups will deactivate the ring, requiring carefully chosen reaction conditions. nih.gov This allows for the introduction of a fourth, distinct substituent, leading to tetra-functionalized pyrroles. These derivatization pathways could yield novel ligands for coordination chemistry, monomers for polymerization, or new pharmacologically active agents. researchgate.net
| Reactive Site | Reaction Type | Potential Products/Applications |
|---|---|---|
| Carboxylic Acids (C2, C3, C4) | Esterification | Solubility-modified derivatives, precursors for polyesters. |
| Carboxylic Acids (C2, C3, C4) | Amidation | Polyamides, biologically active molecules, ligands with H-bonding sites. |
| Pyrrole Nitrogen (N1) | Alkylation/Acylation | N-functionalized pyrroles with modified electronic properties. |
| Pyrrole Carbon (C5) | Electrophilic Substitution | Introduction of new functional groups (e.g., halogens, nitro groups). |
Potential for Integration into Advanced Materials Science Beyond MOFs
While polysubstituted carboxylic acids are common building blocks for metal-organic frameworks (MOFs), the potential of this compound extends far beyond this class of materials. Its unique electronic and structural features make it a candidate for a variety of advanced materials.
The pyrrole ring is the fundamental unit of conducting polymers like polypyrrole. researchgate.net Incorporating this compound as a monomer or co-monomer could lead to the synthesis of novel functional polymers. The carboxylic acid groups could enhance solubility, provide sites for cross-linking, or be used to chelate metal ions, thereby modulating the electrical, optical, and sensory properties of the resulting polymer.
Furthermore, the molecule could be used to functionalize other materials. For example, pyrrole-based compounds have been used to functionalize graphene layers. mdpi.com The tricarboxylic acid moiety could act as a strong anchor to bind to metal oxide surfaces or nanoparticles, creating stable organic-inorganic hybrid materials. Such materials could find applications in catalysis, sensing, or as specialized coatings. The ability to form polyesters or polyamides through its carboxyl groups also opens the door to creating new high-performance polymers with inherent pyrrole functionality. organic-chemistry.org
Future Directions in Computational and Theoretical Studies
Computational chemistry offers a powerful toolkit for exploring the properties of this compound before engaging in challenging and resource-intensive synthesis. hilarispublisher.com Future theoretical studies are poised to provide deep insights into this molecule's behavior.
Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). hilarispublisher.com Such calculations can elucidate the influence of the three electron-withdrawing carboxylic acid groups on the aromaticity and reactivity of the pyrrole ring. For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. tandfonline.comtandfonline.com
Molecular dynamics simulations could be used to study the self-assembly of this molecule or its derivatives through hydrogen bonding, and to model its interactions with biological macromolecules or material surfaces. These computational approaches can accelerate the discovery of new applications by screening for desired properties, such as binding affinities or electronic band gaps, thereby prioritizing the most promising synthetic targets. researchgate.net
Interdisciplinary Research Synergies and Unexplored Applications
The unique structure of this compound positions it at the intersection of several scientific disciplines, promising a wealth of synergistic research and unexplored applications.
In forensic science and dermatology , this compound, also known as iso-PTCA, is recognized as a degradation product of eumelanin (B1172464) formed during oxidative processes like hair bleaching. researchgate.netsgms.chresearchgate.netnih.gov Further research could refine its use as a biomarker to quantify oxidative damage to hair and skin, providing a valuable tool for both forensic investigations and cosmetic science. researchgate.net
In bioinorganic and coordination chemistry , the three carboxylic acid groups and the pyrrole nitrogen present multiple chelation sites for metal ions. This makes the molecule a highly versatile ligand. The resulting metal complexes could be explored for their catalytic activity, magnetic properties, or as contrast agents in medical imaging.
In pharmaceutical science , the pyrrole core is a privileged structure found in many biologically active compounds. nih.govresearchgate.net The tricarboxylic acid derivative could serve as a scaffold for developing new therapeutic agents. Its high polarity might be exploited for targeted drug delivery systems or as a novel excipient.
Finally, in environmental science , its strong chelating ability could be investigated for applications in heavy metal sequestration and environmental remediation.
| Field | Synergistic Application | Rationale |
|---|---|---|
| Forensic Science/Dermatology | Biomarker for Oxidative Damage | It is a known degradation product of melanin (B1238610) (eumelanin) upon oxidation. sgms.chresearchgate.netnih.gov |
| Bioinorganic Chemistry | Novel Metal Ligand | Multiple N and O donor atoms provide strong chelation sites for metal ions. |
| Pharmaceuticals | Scaffold for Drug Design | The pyrrole nucleus is a common motif in many pharmaceuticals. researchgate.net |
| Materials Science | Monomer for Functional Polymers | The pyrrole ring is the basis for conducting polymers; carboxyl groups add functionality. researchgate.netmdpi.com |
| Environmental Science | Heavy Metal Sequestration Agent | Strong chelating properties due to multiple carboxylic acid groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
